molecular formula C12H8N2O2S B7885609 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid

3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B7885609
M. Wt: 244.27 g/mol
InChI Key: WJDLWLUGZFERIG-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid is an organic compound that features a unique fusion of pyrrole, thieno, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines, which affords a number of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The reaction conditions and yield are influenced by the substituents present on the thieno[2,3-b]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrrole, thieno, and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as proteins or enzymes. For instance, it can inhibit the DNA-binding activity of GATA family proteins, thereby affecting gene expression and cellular differentiation . The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-pyrrol-1-ylthieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)11-10(14-5-1-2-6-14)8-3-4-13-7-9(8)17-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDLWLUGZFERIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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